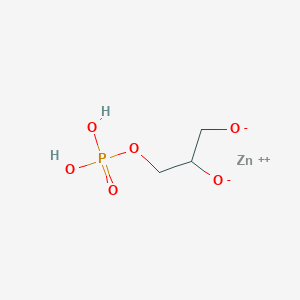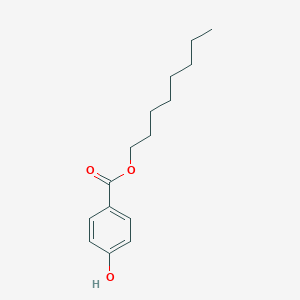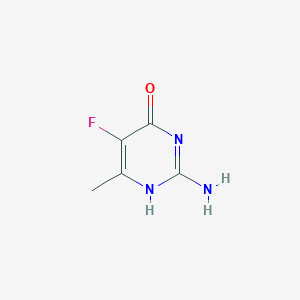
Zinc glycerol phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc glycerol phosphate is a chemical compound with the formula C3H7O6PZn. It is a white crystalline powder that is soluble in water and alcohols, and slightly soluble in ether . This compound is known for its stability at room temperature but decomposes at higher temperatures . This compound is a soluble salt that can undergo displacement reactions with other metal ions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Zinc glycerol phosphate is typically synthesized by reacting glycerol with phosphoric acid and zinc oxide . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as: [ \text{Glycerol} + \text{Phosphoric Acid} + \text{Zinc Oxide} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods: In industrial settings, the production of this compound involves the use of highly concentrated zinc chloride solutions and glycerol as a stabilizer . The reaction is typically conducted at room temperature, and the concentration of zinc chloride and the molar ratio of glycerol to zinc ions are crucial factors that influence the size and shape of the resulting this compound particles .
Chemical Reactions Analysis
Types of Reactions: Zinc glycerol phosphate can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different zinc compounds.
Reduction: It can be reduced to form elemental zinc and other by-products.
Substitution: It can participate in substitution reactions with other metal ions, leading to the formation of different metal glycerol phosphates.
Common Reagents and Conditions:
Oxidation: Requires oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Involves reducing agents like hydrogen gas or sodium borohydride.
Substitution: Typically involves other metal salts in aqueous solutions.
Major Products:
Oxidation: Zinc oxide and other zinc compounds.
Reduction: Elemental zinc and glycerol derivatives.
Substitution: Various metal glycerol phosphates depending on the metal ion used.
Scientific Research Applications
Zinc glycerol phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a precursor for the synthesis of other zinc compounds.
Biology: Plays a role in cellular processes and is used in studies related to cell signaling and metabolism.
Industry: Utilized in the production of coatings, adhesives, and as a catalyst in various industrial processes.
Mechanism of Action
Zinc glycerol phosphate exerts its effects through several mechanisms:
Catalytic Role: Acts as a catalyst in various biochemical reactions, facilitating the conversion of substrates to products.
Structural Role: Provides structural support to enzymes and proteins, stabilizing their active forms.
Regulatory Role: Involved in the regulation of gene expression and cellular signaling pathways.
Molecular Targets and Pathways:
Enzymes: this compound interacts with various enzymes, enhancing their catalytic activity.
Proteins: Stabilizes the structure of proteins, ensuring their proper function.
Cellular Pathways: Participates in signaling pathways that regulate cell growth, differentiation, and metabolism.
Comparison with Similar Compounds
Zinc Phosphate: An inorganic compound with similar applications in coatings and as a catalyst.
Glycerol Phosphate: A precursor in the synthesis of phospholipids and plays a role in cellular metabolism.
Zinc Oxide: Widely used in sunscreens, cosmetics, and as an antibacterial agent.
Uniqueness of Zinc Glycerol Phosphate: this compound stands out due to its unique combination of zinc and glycerol phosphate, which imparts distinct properties such as solubility in water and alcohols, stability at room temperature, and its ability to participate in various chemical reactions . Its applications in both biological and industrial fields further highlight its versatility and importance .
Properties
CAS No. |
1300-26-1 |
|---|---|
Molecular Formula |
C3H7O6PZn |
Molecular Weight |
235.4 g/mol |
IUPAC Name |
zinc;2,3-dihydroxypropyl phosphate |
InChI |
InChI=1S/C3H9O6P.Zn/c4-1-3(5)2-9-10(6,7)8;/h3-5H,1-2H2,(H2,6,7,8);/q;+2/p-2 |
InChI Key |
DQXVMBVYXZWEAR-UHFFFAOYSA-L |
SMILES |
C(C(COP(=O)(O)O)[O-])[O-].[Zn+2] |
Canonical SMILES |
C(C(COP(=O)([O-])[O-])O)O.[Zn+2] |
Key on ui other cas no. |
1300-26-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[3-(Dimethylamino)propoxy]aniline](/img/structure/B72349.png)






